(2-(Diphenylbismuthino)phenyl)(diphenyl)arsine
Description
“(2-(Diphenylbismuthino)phenyl)(diphenyl)arsine” is a heterometallic organoarsenic compound featuring both arsenic and bismuth centers. Its structure consists of a phenyl ring substituted with a diphenylbismuthino group (BiPh₂) and a diphenylarsine moiety (AsPh₂). This unique combination of heavy pnictogens (As and Bi) and aromatic substituents confers distinct electronic, steric, and coordination properties.
Properties
CAS No. |
62335-93-7 |
|---|---|
Molecular Formula |
C30H24AsBi |
Molecular Weight |
668.4 g/mol |
IUPAC Name |
(2-diphenylbismuthanylphenyl)-diphenylarsane |
InChI |
InChI=1S/C18H14As.2C6H5.Bi/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2-4-6-5-3-1;/h1-14H;2*1-5H; |
InChI Key |
LROUTRBLZRXQJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3[Bi](C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings and Contradictions
- Steric Effects : Bulky substituents (e.g., adamantyl in AdTPP) improve host-guest interactions in scCO₂ , but excessive bulk in the target compound may hinder solubility.
- Lipophilicity vs. Bioactivity : While diphenyl groups increase lipophilicity (), hydrophilic modifications are often necessary for drug-like properties ().
- Synthetic Challenges : Bismuth-arsenic bonds may require harsher conditions compared to DPAP-mediated polycondensation ().
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